Superior Lipophilicity vs. Shorter-Chain Ketones
The compound exhibits a calculated logP value of approximately 3.98 . This is notably higher than the logP of its shorter-chain analog, 5-ethyl-2-hydroxyacetophenone (which lacks the butanone chain). The increased lipophilicity is a direct consequence of the extended alkyl chain, a key parameter for predicting membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP ≈ 3.98 |
| Comparator Or Baseline | 5-ethyl-2-hydroxyacetophenone (Shorter-chain analog) |
| Quantified Difference | Higher logP (no exact value for analog in provided data) |
| Conditions | Calculated property based on chemical structure |
Why This Matters
Higher logP value indicates improved membrane permeability, which is a critical factor for researchers evaluating the compound's potential as a drug-like molecule or prodrug intermediate.
